[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride
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Overview
Description
[Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the p-cymene ligand and the chiral phosphine ligand ®-C3-TunePhos. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, altering its oxidation state and potentially leading to different catalytic activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the ruthenium center, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new ruthenium-phosphine complexes, while oxidation reactions can produce higher oxidation state ruthenium species .
Scientific Research Applications
Chemistry: In chemistry, [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions .
Biology and Medicine: This compound has shown potential in biological and medicinal applications, particularly in the development of anticancer agents. Ruthenium complexes are known for their ability to interact with DNA and proteins, making them promising candidates for cancer therapy .
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective transformations, which are valuable in the production of complex molecules .
Mechanism of Action
The mechanism by which [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various catalytic processes. The p-cymene ligand provides stability to the complex, while the chiral phosphine ligand ®-C3-TunePhos imparts enantioselectivity to the reactions . The molecular targets and pathways involved depend on the specific application, such as DNA binding in anticancer activity or substrate activation in catalytic processes .
Comparison with Similar Compounds
(Cymene)ruthenium dichloride dimer: This compound is structurally similar but lacks the chiral phosphine ligand, making it less selective in catalytic applications.
Ruthenium-tris-bipyridine complexes: These complexes are used in similar catalytic and medicinal applications but have different ligand environments, affecting their reactivity and selectivity.
Uniqueness: The uniqueness of [Chloro®-C3-TunePhos)(p-cymene)ruthenium(II)] chloride lies in its chiral phosphine ligand, which provides enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C49H46Cl2O2P2Ru |
---|---|
Molecular Weight |
900.8 g/mol |
IUPAC Name |
(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
BOERIKXMDOKSHH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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